Cas no 1214372-07-2 (2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile)

2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile structure
1214372-07-2 structure
Product name:2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile
CAS No:1214372-07-2
MF:C14H9F3N2
MW:262.229873418808
CID:4984921

2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-(pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile
    • 2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile
    • Inchi: 1S/C14H9F3N2/c15-14(16,17)12-5-1-3-10(6-7-18)13(12)11-4-2-8-19-9-11/h1-5,8-9H,6H2
    • InChI Key: YBJQYRUEOALRDI-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(CC#N)=C1C1C=NC=CC=1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 344
  • XLogP3: 3
  • Topological Polar Surface Area: 36.7

2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013006610-1g
2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile
1214372-07-2 97%
1g
$1475.10 2023-09-04
Alichem
A013006610-500mg
2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile
1214372-07-2 97%
500mg
$823.15 2023-09-04
Alichem
A013006610-250mg
2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile
1214372-07-2 97%
250mg
$489.60 2023-09-04

Additional information on 2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile

Introduction to 2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile (CAS No. 1214372-07-2)

2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1214372-07-2, features a unique structural framework that combines a pyridine ring with a trifluoromethyl-substituted phenyl group, linked through an acetonitrile moiety. The presence of these specific functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile can be described as follows: it consists of a central pyridine ring (C₅H₅N) substituted at the 3-position with a phenyl group (C₆H₄CF₃), which is further connected to an acetonitrile group (C≡CN) at the 2-position of the pyridine ring. This arrangement creates a conjugated system that enhances the compound's reactivity and potential for further functionalization. The trifluoromethyl group, in particular, is known for its ability to modulate lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in numerous biological pathways. 2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile has emerged as a promising scaffold for designing such inhibitors due to its ability to interact with hydrophobic pockets within protein targets. The combination of the pyridine and phenyl rings provides multiple hydrogen bonding opportunities, while the acetonitrile group serves as a versatile handle for further derivatization.

One of the most compelling aspects of this compound is its utility in the development of kinase inhibitors. Kinases are enzymes that phosphorylate other proteins, thereby regulating a wide array of cellular processes. Inhibiting aberrant kinase activity is a primary strategy in oncology and inflammatory diseases. Studies have demonstrated that derivatives of 2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile can effectively disrupt kinase-mediated signaling pathways by binding to their active sites. The trifluoromethyl group enhances binding affinity by increasing lipophilicity, while the pyridine ring contributes to hydrogen bonding interactions with key residues in the kinase pocket.

Recent advancements in computational chemistry have further highlighted the potential of CAS No. 1214372-07-2 as a lead compound. Molecular docking simulations have shown that its structural features align well with binding pockets of various kinases, including those implicated in cancer and autoimmune disorders. These simulations not only predict binding affinities but also provide insights into optimal pharmacophoric arrangements, guiding medicinal chemists in designing more potent and selective inhibitors.

The synthesis of 2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile involves multi-step organic transformations, typically starting from commercially available precursors such as 3-trifluoromethylphenylboronic acid and pyridine derivatives. Palladium-catalyzed cross-coupling reactions are often employed to construct the pyridine-phenyl bond, followed by nucleophilic addition to introduce the acetonitrile moiety. Optimizing reaction conditions to achieve high yields and purity is crucial for industrial-scale production.

From a pharmacokinetic perspective, compounds containing trifluoromethyl groups are often favored due to their improved metabolic stability. This characteristic reduces the need for frequent dosing and minimizes side effects associated with rapid degradation. Additionally, the pyridine ring can be functionalized further to introduce additional pharmacophores, enhancing target specificity and therapeutic efficacy.

In conclusion, CAS No. 1214372-07-2, or 2-(2-(Pyridin-3-yl)-3-(trifluoromethyl)phenyl)acetonitrile, represents a significant advancement in medicinal chemistry. Its unique structural features make it an excellent scaffold for developing novel therapeutics targeting kinases and other protein targets. As research continues to uncover new biological pathways and drug targets, compounds like this are poised to play a pivotal role in next-generation drug discovery efforts.

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